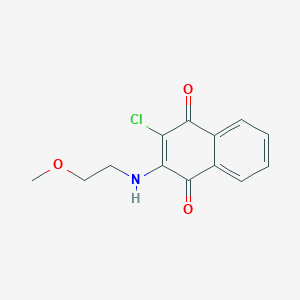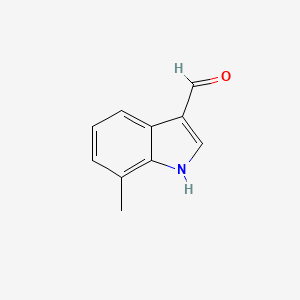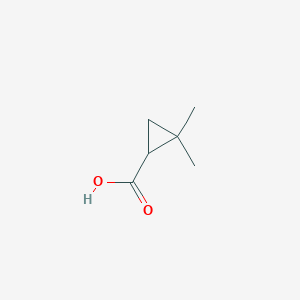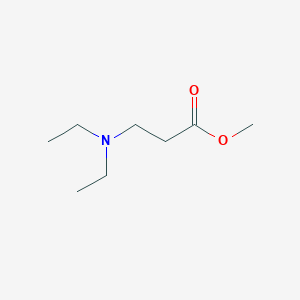
Methyl 3-(diethylamino)propanoate
Vue d'ensemble
Description
“Methyl 3-(diethylamino)propanoate” is a chemical compound with the CAS Number: 5351-01-9 . It has a molecular weight of 159.23 and its IUPAC name is methyl 3-(diethylamino)propanoate . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 3-(diethylamino)propanoate” is 1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Pharmacological Research and Psychotherapy
Psychedelic Research : Compounds similar to Methyl 3-(diethylamino)propanoate, like Lysergic acid diethylamide (LSD), have been extensively studied for their psychoactive effects and potential in psychotherapy, especially in treating conditions like PTSD, depression, and anxiety. Such research explores the pharmacology of psychedelics, their impact on consciousness, and therapeutic potential, including experimental treatments for cluster headaches and terminal illnesses (Passie et al., 2008).
MDMA-Assisted Psychotherapy : MDMA, another compound with psychoactive properties, has been studied for its potential in assisting psychotherapy, particularly for PTSD. This highlights an interest in the therapeutic applications of psychoactive substances, which could be relevant to compounds with similar properties to Methyl 3-(diethylamino)propanoate (Sessa et al., 2019).
Chemical Kinetic Modeling in Energy
- Biodiesel Combustion : The complexity of biodiesel composition has led to research into chemical kinetic modeling for cleaner combustion technologies. This includes studying surrogate molecules that share characteristics with biodiesel components, which may relate to studies involving Methyl 3-(diethylamino)propanoate in understanding fuel combustion processes and environmental impacts (Lai et al., 2011).
Epigenetics and Cancer Therapy
- DNA Methyltransferase Inhibitors : Research into epigenetic modifications, particularly DNA methylation, is crucial for understanding and treating cancer. Inhibitors that can reverse these epigenetic changes are being studied for their therapeutic potential, indicating a broader interest in chemical compounds that can impact methylation processes, potentially aligning with studies on Methyl 3-(diethylamino)propanoate (Lyko & Brown, 2005).
Safety And Hazards
“Methyl 3-(diethylamino)propanoate” is classified as dangerous with hazard statements H226, H315, H318, H335 . These codes indicate that the compound is flammable, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
methyl 3-(diethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOYBMFCELTAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276954 | |
| Record name | methyl 3-(diethylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(diethylamino)propanoate | |
CAS RN |
5351-01-9 | |
| Record name | N, METHYL ESTER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-(diethylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


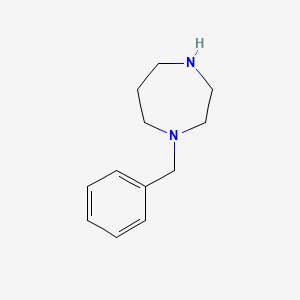
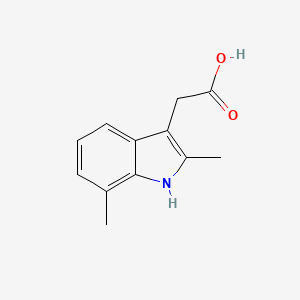
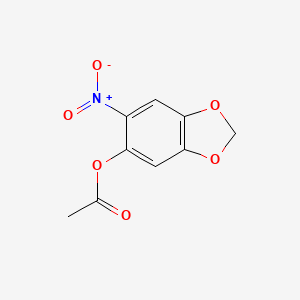
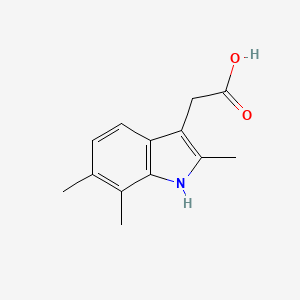

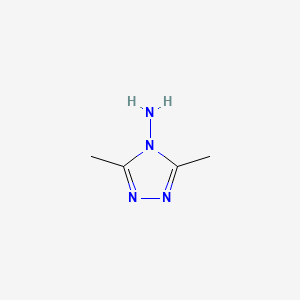
![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)
